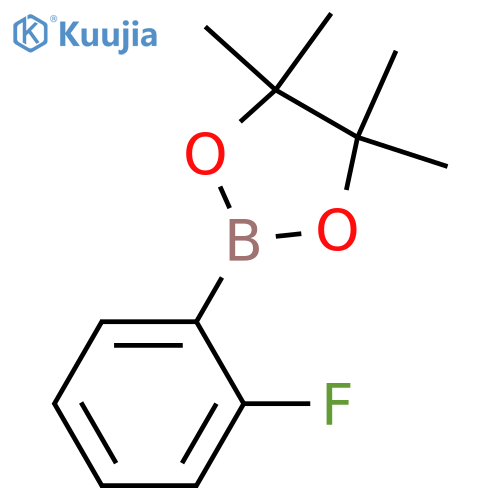

Direct synthesis of arylboronic pinacol esters from arylamines

,

Organic Chemistry Frontiers,

2014,

1(4),

422-425